molecular formula C6H6F3N3O B13535621 5-Pyrimidinamine, 2-(2,2,2-trifluoroethoxy)-

5-Pyrimidinamine, 2-(2,2,2-trifluoroethoxy)-

Cat. No.: B13535621
M. Wt: 193.13 g/mol
InChI Key: UVMSBEGCOFRUHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Pyrimidinamine, 2-(2,2,2-trifluoroethoxy)- is a chemical compound with the molecular formula C6H6F3N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of the trifluoroethoxy group in its structure imparts unique chemical properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidinamine, 2-(2,2,2-trifluoroethoxy)- typically involves the reaction of pyrimidine derivatives with trifluoroethanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the trifluoroethanol, followed by nucleophilic substitution on the pyrimidine ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Pyrimidinamine, 2-(2,2,2-trifluoroethoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoroethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

5-Pyrimidinamine, 2-(2,2,2-trifluoroethoxy)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Pyrimidinamine, 2-(2,2,2-trifluoroethoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid, pinacol ester
  • 5-(2,2,2-Trifluoroethoxy)pyrimidin-2-amine

Uniqueness

5-Pyrimidinamine, 2-(2,2,2-trifluoroethoxy)- is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C6H6F3N3O

Molecular Weight

193.13 g/mol

IUPAC Name

2-(2,2,2-trifluoroethoxy)pyrimidin-5-amine

InChI

InChI=1S/C6H6F3N3O/c7-6(8,9)3-13-5-11-1-4(10)2-12-5/h1-2H,3,10H2

InChI Key

UVMSBEGCOFRUHM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)OCC(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.